molecular formula C25H31N3O11 B13711755 Thalidomide-5-(PEG4-acid)

Thalidomide-5-(PEG4-acid)

Cat. No.: B13711755
M. Wt: 549.5 g/mol
InChI Key: CGPXOSBXEQUWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-5-(PEG4-acid) is a PROTAC (PROteolysis TArgeting Chimeras) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as HATU to form a stable amide bond. The PEG (polyethylene glycol) spacer improves water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG4-acid) is synthesized by conjugating thalidomide with a PEG4 linker that terminates in a carboxylic acid group. The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond .

Industrial Production Methods: While specific industrial production methods for Thalidomide-5-(PEG4-acid) are not detailed, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The compound is typically produced in reagent grade for research use only .

Mechanism of Action

Thalidomide-5-(PEG4-acid) exerts its effects by acting as a PROTAC building block. It contains an E3 ligase ligand that binds to the E3 ubiquitin ligase complex, facilitating the ubiquitination and subsequent degradation of target proteins. The PEG4 spacer improves the solubility and bioavailability of the compound, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Uniqueness: Thalidomide-5-(PEG4-acid) is unique due to its incorporation of a PEG4 linker, which improves water solubility and facilitates the formation of stable amide bonds with primary amine groups. This makes it a valuable tool in the synthesis of PROTACs and other research applications .

Properties

Molecular Formula

C25H31N3O11

Molecular Weight

549.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33)

InChI Key

CGPXOSBXEQUWRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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